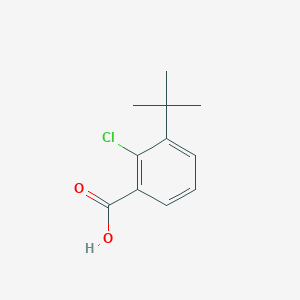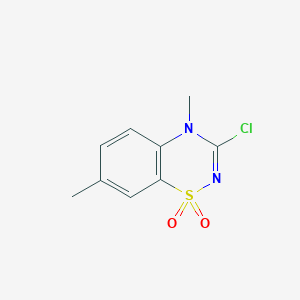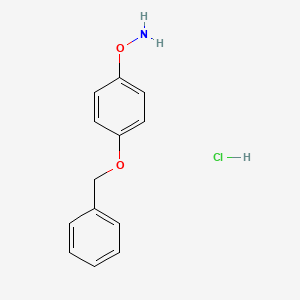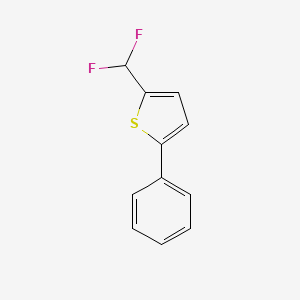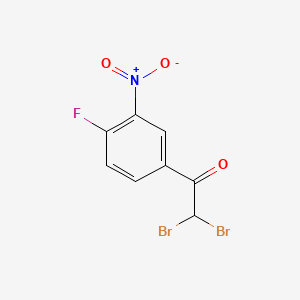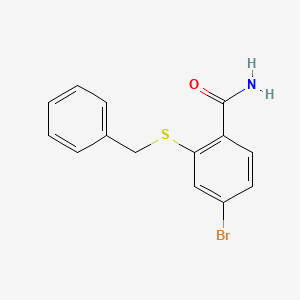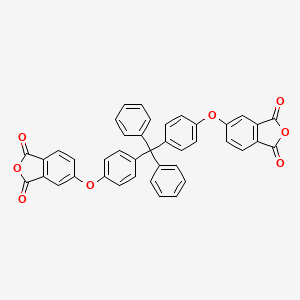
5,5'-(((Diphenylmethylene)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diphenylmethane with 4,1-phenylene bis(oxy) and isobenzofuran-1,3-dione under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in drug development and delivery systems.
Wirkmechanismus
The mechanism by which 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme inhibition or activation, signal transduction, and cellular metabolism. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione): This compound shares a similar core structure but differs in the substituents attached to the aromatic rings.
2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride: Another related compound with comparable structural features and applications.
Uniqueness
The uniqueness of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C41H24O8 |
|---|---|
Molekulargewicht |
644.6 g/mol |
IUPAC-Name |
5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-diphenylmethyl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C41H24O8/c42-37-33-21-19-31(23-35(33)39(44)48-37)46-29-15-11-27(12-16-29)41(25-7-3-1-4-8-25,26-9-5-2-6-10-26)28-13-17-30(18-14-28)47-32-20-22-34-36(24-32)40(45)49-38(34)43/h1-24H |
InChI-Schlüssel |
CTCLKHBTTJFLFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC4=CC5=C(C=C4)C(=O)OC5=O)C6=CC=C(C=C6)OC7=CC8=C(C=C7)C(=O)OC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)


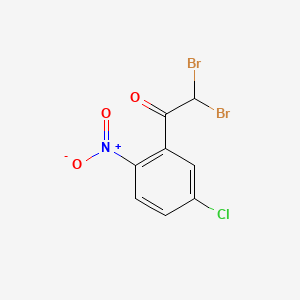
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)

